molecular formula C22H27ClFN3O3S2 B2440142 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride CAS No. 1215403-62-5

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride

Cat. No.: B2440142
CAS No.: 1215403-62-5
M. Wt: 500.04
InChI Key: OICSZEJIFCSZGZ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride is a useful research compound. Its molecular formula is C22H27ClFN3O3S2 and its molecular weight is 500.04. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S2.ClH/c1-16-9-11-17(12-10-16)31(28,29)15-5-8-20(27)26(14-13-25(2)3)22-24-21-18(23)6-4-7-19(21)30-22;/h4,6-7,9-12H,5,8,13-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICSZEJIFCSZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride is a synthetic organic compound with significant potential in the field of medicinal chemistry. Its unique structural features, including a dimethylamino group and a fluorinated benzothiazole moiety, suggest various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H30ClFN4O4S2C_{24}H_{30}ClFN_4O_4S_2, with a molecular weight of approximately 557.1 g/mol. The structure includes:

  • Dimethylaminoethyl group : Enhances solubility and bioavailability.
  • Fluorobenzo[d]thiazole moiety : May improve interaction with biological targets.
  • Tosyl group : Potentially increases the compound's reactivity.
PropertyValue
Molecular FormulaC₁₈H₁₈ClF₃N₃OS
Molecular Weight430.77 g/mol
CAS Number1216647-27-6
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing benzothiazole structures have shown promising results against various cancer cell lines.

  • Cell Line Studies : In vitro assays conducted on human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating effective cytotoxicity.
  • Mechanism of Action : The antitumor activity is often attributed to the compound’s ability to bind to DNA, influencing cellular proliferation and apoptosis pathways. Compounds were observed to predominantly bind within the minor groove of AT-DNA, either as monomers or in higher-order aggregates .

Antimicrobial Activity

The compound also shows potential antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Testing Methods : Antimicrobial efficacy was evaluated using broth microdilution methods according to CLSI guidelines. The results indicated that some derivatives effectively inhibited bacterial growth.
  • Promising Results : Specifically, compounds with structural similarities demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential .

Pharmacological Profiles

Due to its unique structure, this compound may exhibit diverse pharmacological profiles:

  • Enhanced Solubility : The dimethylamino group contributes to improved solubility in biological systems.
  • Targeted Action : The fluorinated moiety may enhance receptor interactions, potentially leading to more effective therapeutic outcomes compared to non-fluorinated analogs .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of various benzothiazole derivatives on A549 lung cancer cells. The results highlighted that compounds with similar structural motifs to this compound had IC50 values ranging from 0.85 μM to 6.75 μM in 2D assays, demonstrating significant cytotoxic effects while maintaining lower toxicity against normal fibroblast cells (MRC-5) at similar concentrations .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. Compounds exhibiting structural similarities showed minimum inhibitory concentrations (MICs) as low as 16 μg/mL for Gram-positive bacteria, indicating strong antibacterial potential .

Q & A

Basic: What are the optimal synthetic conditions for preparing N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride?

The synthesis involves multi-step organic reactions, typically requiring:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility of intermediates .
  • Catalysts : Use of coupling agents (e.g., HATU or EDCI) for amide bond formation between the fluorobenzo[d]thiazole and dimethylaminoethyl moieties .
  • Protective groups : Temporary protection of reactive sites (e.g., tosyl group stability under acidic/basic conditions) to prevent side reactions .
  • Temperature control : Reactions often proceed at 0–25°C to minimize decomposition of thermally sensitive intermediates .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., distinguishing dimethylaminoethyl protons at δ 2.2–3.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve stereoisomers .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+^+ peak at m/z 394.1) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological approaches include:

  • Functional group substitution : Systematic replacement of the tosyl group with other sulfonamides (e.g., morpholinosulfonyl) to evaluate impact on target binding .
  • Molecular docking : Computational modeling against biological targets (e.g., kinase enzymes) to predict binding affinities and guide synthetic modifications .
  • In vitro assays : Dose-response curves in cell-based models (e.g., cancer cell lines) to correlate structural changes with IC50_{50} values .

Advanced: What mechanisms underlie the compound’s potential anticancer activity?

Hypotheses and experimental strategies:

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR or VEGFR) using fluorescence polarization assays to identify primary targets .
  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells post-treatment .
  • Metabolic stability : Liver microsome assays to assess cytochrome P450-mediated degradation, informing pharmacokinetic optimization .

Advanced: How can researchers resolve contradictions in fluorescence-based assay data for this compound?

Common pitfalls and solutions:

  • Quenching effects : Test for fluorescence interference (e.g., inner-filter effect) by comparing data across dilutions .
  • Reproducibility : Standardize solvent systems (e.g., DMSO concentration ≤1%) to avoid aggregation artifacts .
  • Alternative assays : Validate results using non-fluorescent methods (e.g., SPR or ITC for binding affinity) .

Advanced: What strategies improve the compound’s solubility and stability in aqueous buffers?

Methodological adjustments:

  • Salt formation : Co-formulation with counterions (e.g., citrate) to enhance water solubility .
  • Co-solvents : Use of cyclodextrins or PEG-based solubilizers in cell culture media .
  • pH optimization : Stability testing across pH 4–8 to identify degradation pathways (e.g., hydrolysis of the amide bond) .

Advanced: How can computational chemistry predict off-target interactions?

Approaches include:

  • Pharmacophore modeling : Align compound features with known off-target databases (e.g., ChEMBL) .
  • MD simulations : Assess binding to plasma proteins (e.g., albumin) using GROMACS or AMBER .
  • Toxicity prediction : Tools like ProTox-II to estimate hepatotoxicity or cardiotoxicity risks .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Critical considerations:

  • Purification bottlenecks : Replace column chromatography with recrystallization for high-yield isolation .
  • Reagent scalability : Substitute expensive catalysts (e.g., Pd-based) with cheaper alternatives (e.g., Ni) .
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

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